molecular formula C22H20ClN3O3 B11372323 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11372323
M. Wt: 409.9 g/mol
InChI Key: VWYPGCJMOWTUAT-UHFFFAOYSA-N
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Description

5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a chlorobenzyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the intermediate with 4-hydroxy-3-methoxybenzylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be explored for its potential as a drug candidate against various pathogens.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function. The chlorobenzyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
  • 5-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of the benzimidazole core with the chlorobenzyl and methoxy groups gives this compound distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H20ClN3O3/c1-28-21-10-14(6-9-20(21)29-13-15-4-2-3-5-17(15)23)12-24-16-7-8-18-19(11-16)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27)

InChI Key

VWYPGCJMOWTUAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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